molecular formula C12H12N2O2S B1408422 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid CAS No. 1550050-19-5

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid

Cat. No.: B1408422
CAS No.: 1550050-19-5
M. Wt: 248.3 g/mol
InChI Key: GZUAESYCYKWGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The foundation for understanding this compound begins with the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who established the birth certificate of thiazole chemistry on November 18, 1887. Under the groundbreaking publication titled "Ueber Verbindungen des Thiazoles (F'yridins der Thiophenreihe)," Hantzsch and Weber provided the fundamental definition of thiazoles as nitrogen and sulfur-containing substances in ring-form bonding with the formula (CH)ₙNS, which relate to pyridine as thiophene relates to benzene. This historical milestone established the theoretical framework that would eventually lead to the development of complex thiazole derivatives, including the specialized aminothiazole carboxylic acids.

The discovery process of thiazole compounds evolved through Hantzsch and Weber's investigation of what were previously known as α-thiocyano derivatives of ketones and aldehydes, which they correctly identified as thiazole derivatives, particularly meso-oxythiazoles. Their methodical approach to structural elucidation, including the use of methylation reactions and bromination studies, established the analytical techniques that remain fundamental to thiazole chemistry. The historical controversy that ensued between Hantzsch and Tcherniac regarding the true nature of rhodanacetone compounds further refined the understanding of thiazole isomerization processes, contributing to the sophisticated synthetic methodologies now employed in preparing complex aminothiazole derivatives like this compound.

The development of Hantzsch synthesis methodology, involving the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts, established the foundational synthetic approach that enables the preparation of substituted aminothiazole compounds. This historical foundation provided the chemical understanding necessary for the eventual synthesis and characterization of highly substituted thiazole derivatives bearing both amino functionality and carboxylic acid groups, representing significant advances in heterocyclic chemistry.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the compound bearing the Chemical Abstracts Service registry number 1550050-19-5. The molecular formula C₁₂H₁₂N₂O₂S reflects the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. Alternative systematic nomenclature includes 4-Thiazolecarboxylic acid, 5-methyl-2-[(2-methylphenyl)amino]-, which provides a more detailed description of the substitution pattern around the thiazole ring system.

The compound designation incorporates several key structural elements that define its chemical identity. The "5-methyl" designation indicates the presence of a methyl substituent at the 5-position of the thiazole ring, while "2-o-tolylaminothiazole" specifies the presence of an ortho-methylaniline (o-toluidine) substituent attached to the 2-position nitrogen of the thiazole ring. The "4-carboxylic acid" portion indicates the carboxylic acid functional group positioned at the 4-carbon of the thiazole heterocycle. This systematic approach to nomenclature ensures precise identification and differentiation from related compounds such as the para-tolyl isomer or other positional isomers.

The nomenclature system also distinguishes this compound from closely related derivatives, including the ethyl ester form (this compound ethyl ester) which bears the molecular formula C₁₄H₁₆N₂O₂S and molecular weight of 276.36 g/mol. Understanding these nomenclature distinctions becomes crucial for accurate identification in chemical databases and literature searches, as variations in substitution patterns can significantly impact chemical properties and reactivity patterns.

Relevance in Contemporary Chemical Research

Contemporary chemical research has recognized aminothiazole carboxylate compounds as versatile building blocks with significant potential in pharmaceutical and agrochemical synthesis. The unique structural arrangement of this compound, featuring both amino and carboxylic acid functionalities positioned strategically around the thiazole ring, enables participation in diverse chemical transformations including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. This versatility has positioned such compounds as key intermediates in the development of therapeutic molecules targeting various biological pathways.

Recent investigations have demonstrated the utility of aminothiazole scaffolds in medicinal chemistry and drug discovery research. The 2-aminothiazole framework has emerged as a promising structural motif with applications spanning antibiotics, anti-inflammatory agents, and compounds targeting neurological disorders. The incorporation of specific substituents, such as the o-tolyl group and carboxylic acid functionality present in this compound, provides opportunities for fine-tuning molecular properties and biological activity profiles.

The compound's relevance extends to agrochemical development, where aminothiazole derivatives serve as essential building blocks for herbicides and fungicides. The ability to form complex organic molecules with diverse functionalities makes these compounds ideal candidates for developing agrochemicals with enhanced efficacy and reduced environmental impact. Research in this area continues to explore structure-activity relationships that optimize biological activity while maintaining favorable environmental profiles.

Advanced synthetic methodologies have expanded the accessibility of complex aminothiazole derivatives, with convergent synthetic pathways enabling efficient preparation of substituted compounds. These developments have facilitated broader investigation of aminothiazole chemistry and expanded the potential applications of compounds like this compound in various research contexts.

Overview of Thiazole Derivatives in Heterocyclic Chemistry

Thiazole derivatives occupy a central position in heterocyclic chemistry due to their unique electronic properties and structural characteristics that arise from the combination of nitrogen and sulfur heteroatoms within a five-membered ring system. The thiazole ring system exhibits aromatic character with electron-deficient properties, making it susceptible to nucleophilic attack while simultaneously capable of participating in electrophilic substitution reactions under appropriate conditions. This dual reactivity profile enables thiazole derivatives to serve as versatile synthetic intermediates in complex molecule construction.

The electronic structure of thiazole rings influences the reactivity patterns observed in substituted derivatives. The electron-withdrawing nature of the thiazole system affects the basicity of amino substituents and the acidity of carboxylic acid groups, creating unique chemical environments that can be exploited in synthetic design. In this compound, these electronic effects contribute to the compound's ability to participate in diverse chemical transformations while maintaining structural integrity.

Synthetic approaches to thiazole derivatives have evolved significantly since the original Hantzsch methodology, with modern techniques incorporating various catalytic systems and reaction conditions to improve efficiency and selectivity. Contemporary methods include the use of homogeneous and heterogeneous catalysts, cyclodextrin-mediated reactions, and environmentally benign synthetic protocols that reduce waste generation. These advances have made complex aminothiazole derivatives more accessible for research and development applications.

The structural diversity achievable within thiazole chemistry extends beyond simple substitution patterns to include fused ring systems and complex multifunctional derivatives. Compounds such as imidazo[2,1-b]thiazoles represent examples of expanded thiazole frameworks that maintain the core heterocyclic properties while introducing additional complexity and functionality. This structural versatility continues to drive innovation in thiazole chemistry and expands the potential applications of these important heterocyclic compounds.

Property Value Reference
Molecular Formula C₁₂H₁₂N₂O₂S
Chemical Abstracts Service Number 1550050-19-5
Systematic Name 4-Thiazolecarboxylic acid, 5-methyl-2-[(2-methylphenyl)amino]-
Related Ethyl Ester Molecular Weight 276.36 g/mol
Related Ethyl Ester Formula C₁₄H₁₆N₂O₂S

Properties

IUPAC Name

5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUAESYCYKWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl Ester

  • Starting Materials : The synthesis begins with the preparation of ethyl 5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylate, which is the ethyl ester form of the target compound.

  • Reaction Conditions : The reaction involves condensing 2-methylaniline with a suitable thiazole derivative in the presence of a catalyst. The specific conditions may vary, but generally, a base such as triethylamine is used to facilitate the reaction.

  • Purification : The resulting ester is purified using standard techniques such as recrystallization or chromatography.

Hydrolysis to Carboxylic Acid

  • Hydrolysis Reaction : The ethyl ester is then hydrolyzed to obtain the carboxylic acid. This step typically involves using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.

  • Reaction Conditions : The hydrolysis is usually carried out under reflux conditions to ensure complete conversion.

  • Purification : After hydrolysis, the carboxylic acid is isolated by acidifying the reaction mixture with a dilute acid, followed by filtration and drying.

Detailed Synthesis Protocol

Synthesis Steps

  • Condensation Reaction :

    • Mix 2-methylaniline with the thiazole derivative in a suitable solvent.
    • Add triethylamine as a base.
    • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purification of Ester :

    • Use recrystallization or chromatography to purify the ethyl ester.
  • Hydrolysis :

    • Dissolve the purified ester in an aqueous solution of NaOH or KOH.
    • Heat the mixture under reflux until hydrolysis is complete.
    • Monitor the reaction by TLC or HPLC.
  • Isolation of Carboxylic Acid :

    • Acidify the reaction mixture with dilute HCl.
    • Filter the precipitated carboxylic acid and dry it thoroughly.

Data and Findings

Physical and Chemical Properties

Property Value
Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
Melting Point Not specified
Solubility Generally soluble in organic solvents

Spectroscopic Data

  • NMR Spectroscopy : Useful for confirming the structure by analyzing proton and carbon signals.
  • IR Spectroscopy : Helps identify functional groups, such as the carboxylic acid and thiazole ring.

Yield and Purity

  • Yield : The yield of the carboxylic acid can vary depending on the efficiency of the hydrolysis step and purification methods.
  • Purity : High purity is crucial for further applications. Techniques like recrystallization can be employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid, exhibit significant antimicrobial properties. These compounds are being studied as potential inhibitors of metallo-β-lactamases (MBL), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. A study highlighted that various 2-substituted thiazole carboxylic acids demonstrated effective inhibition against MBL, suggesting that similar compounds could be developed for treating resistant bacterial infections .

Antidiabetic Effects

Emerging evidence suggests that thiazole derivatives may play a role in managing diabetes mellitus. A related compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic models. This indicates that this compound could potentially have similar effects, warranting further investigation into its impact on glucose metabolism and lipid profiles .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thiazole structure can enhance biological activity. Research has indicated that specific substitutions on the thiazole ring can significantly influence the compound's efficacy as an MBL inhibitor or its antidiabetic properties. Such insights are vital for the rational design of new therapeutic agents based on the thiazole scaffold .

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of thiazole derivatives:

Study Findings Implications
Study on MBL InhibitorsIdentified several thiazole carboxylic acids as effective MBL inhibitorsPotential for developing new antibiotics against resistant bacteria
Antidiabetic Effects StudyShowed significant improvements in insulin sensitivity and lipid profiles in diabetic rats treated with thiazole derivativesSuggests potential therapeutic applications for diabetes management

Mechanism of Action

The mechanism of action of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 5-methyl-2-o-tolylaminothiazole-4-carboxylic acid, we compare it with five structurally analogous thiazole derivatives (Table 1). These compounds share the thiazole core but differ in substituents, which directly impact their chemical behavior and biological efficacy.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

CAS No. Compound Name Key Structural Features Similarity Score Notable Properties/Applications
36405-01-3 5-Amino-2-methylthiazole-4-carboxylic acid Amino (-NH₂), methyl (-CH₃), carboxylic acid 0.93 High solubility; potential antibiotic
18903-18-9 Ethyl 5-aminothiazole-4-carboxylate Ethyl ester (-COOEt), amino (-NH₂) 0.86 Improved lipophilicity; prodrug form
6436-59-5 Ethyl 2-methylthiazole-4-carboxylate Ethyl ester (-COOEt), methyl (-CH₃) 0.85 Intermediate in drug synthesis
73956-17-9 Ethyl 2-formylthiazole-4-carboxylate Ethyl ester (-COOEt), formyl (-CHO) 0.81 Reactive aldehyde for derivatization
921927-88-0 Methyl 2-formylthiazole-4-carboxylate Methyl ester (-COOMe), formyl (-CHO) 0.79 Enhanced electrophilicity

Key Observations

Structural Similarity and Bioactivity The highest similarity (0.93) is observed with 5-amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3). Both compounds share methyl and carboxylic acid groups, but the amino substituent in the analog may confer stronger hydrogen-bonding capacity, enhancing interactions with biological targets . In contrast, ester derivatives (e.g., CAS 18903-18-9, 6436-59-5) exhibit lower similarity scores (0.79–0.86) due to reduced polarity and altered metabolic stability compared to carboxylic acids.

Functional Group Impact

  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., CAS 36405-01-3) generally exhibit higher aqueous solubility and direct target binding, whereas esters serve as prodrugs to improve membrane permeability .
  • Formyl Group Reactivity : Compounds with formyl substituents (CAS 73956-17-9, 921927-88-0) are reactive intermediates for synthesizing Schiff bases or hydrazones, expanding their utility in medicinal chemistry .

Anticancer Potential While direct data for this compound are unavailable, structurally related thiazole-carboxylic acid hybrids (e.g., 5-(1H-benzimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids) demonstrate anticancer activity in preliminary screens . The o-tolylamino group in the target compound may enhance DNA intercalation or kinase inhibition, analogous to benzimidazole-containing thiazoles .

Biological Activity

Overview

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid (CAS No. 1550050-19-5) is a heterocyclic compound belonging to the thiazole family, characterized by its unique sulfur and nitrogen-containing structure. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its specific substitution pattern enhances its biological activity and selectivity, making it a subject of interest in various therapeutic applications.

PropertyValue
Molecular FormulaC11H12N2O2S
Molecular Weight240.29 g/mol
CAS Number1550050-19-5
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that exert antimicrobial, anti-inflammatory, and anticancer effects. The presence of the methyl and o-tolyl groups enhances its interaction with these targets, potentially improving therapeutic efficacy while minimizing side effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Antimicrobial Efficacy
A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings:
In vitro studies demonstrated that treatment with this compound reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Study: Cancer Cell Line Testing
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other thiazole derivatives, such as:

CompoundBiological ActivityUnique Features
2-Aminothiazole AntimicrobialSimple structure
Thiazolidine Anticancer, anti-inflammatoryDiverse biological activities
Thiazole Versatile scaffoldUsed in various therapeutic agents

This compound stands out due to its specific substitution pattern which enhances its selectivity and efficacy compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclocondensation or condensation reactions. For example, a thiazole ring can be formed by reacting 2-aminothiazol-4(5H)-one derivatives with substituted aromatic aldehydes under acidic conditions (e.g., acetic acid reflux for 3–5 hours). Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), catalyst selection (sodium acetate for pH control), and temperature optimization (reflux vs. lower temperatures) to balance yield and purity . Related thiazole-carboxylate syntheses often employ chloroacetic acid as a cyclizing agent, with reaction progress monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A combination of 1H/13C NMR (to confirm substituent positions and aromaticity), FTIR (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹ and NH/OH groups), and X-ray crystallography (for definitive structural elucidation) is recommended. For instance, utilized X-ray diffraction to resolve the crystal structure of a pyrazole-carboxylic acid analog, identifying hydrogen-bonding networks critical for stability . Mass spectrometry (LC-MS or HRMS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling improve the design and synthesis of this compound derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, the ICReDD initiative integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst loading) . Molecular docking studies can also prioritize derivatives for biological testing by simulating interactions with target proteins (e.g., enzymes or receptors) .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example, combined experimental NMR data with DFT-calculated chemical shifts to validate proton assignments in a pyrazole-carboxylic acid derivative. Adjusting computational parameters (e.g., solvent dielectric constant in Gaussian simulations) or revisiting sample purity (via HPLC) can reconcile differences .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazole-carboxylic acid derivatives?

  • Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., varying o-tolyl groups or methyl positions) .
  • Step 2 : Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric (Taft parameters) descriptors.
  • Step 3 : Use multivariate regression or machine learning (e.g., Random Forest) to identify critical substituents. highlights similar workflows for optimizing thiazole-based pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.